molecular formula C32H26ClN3O3 B300050 2-(3-chlorophenyl)-4-ethyl-1'-(1-naphthylmethyl)-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione

2-(3-chlorophenyl)-4-ethyl-1'-(1-naphthylmethyl)-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione

Cat. No.: B300050
M. Wt: 536 g/mol
InChI Key: ZRZZJVAOTLZBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)-1-ethyl-1’-(naphthalen-1-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 5-(3-Chlorophenyl)-1-ethyl-1’-(naphthalen-1-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spiro structure: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the naphthalen-1-ylmethyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Final modifications: Additional steps may be required to introduce the ethyl group and other functional groups.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-(3-Chlorophenyl)-1-ethyl-1’-(naphthalen-1-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, such as halogen substitution.

    Cyclization: This reaction can form additional ring structures within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., Lewis acids for Friedel-Crafts reactions). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1-ethyl-1’-(naphthalen-1-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: It could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar compounds to 5-(3-Chlorophenyl)-1-ethyl-1’-(naphthalen-1-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione include:

These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of 5-(3-Chlorophenyl)-1-ethyl-1’-(naphthalen-1-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione lies in its specific combination of functional groups and spiro structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C32H26ClN3O3

Molecular Weight

536 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-ethyl-1//'-(naphthalen-1-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-2//',4,6-trione

InChI

InChI=1S/C32H26ClN3O3/c1-2-25-27-28(30(38)36(29(27)37)22-13-8-12-21(33)17-22)32(34-25)24-15-5-6-16-26(24)35(31(32)39)18-20-11-7-10-19-9-3-4-14-23(19)20/h3-17,25,27-28,34H,2,18H2,1H3

InChI Key

ZRZZJVAOTLZBAC-UHFFFAOYSA-N

SMILES

CCC1C2C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC7=CC=CC=C76

Canonical SMILES

CCC1C2C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC7=CC=CC=C76

Origin of Product

United States

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